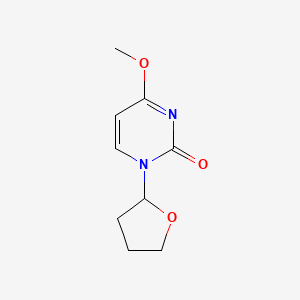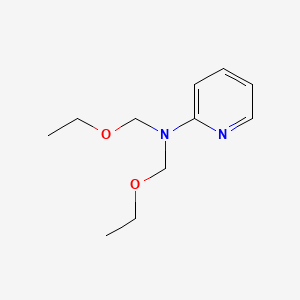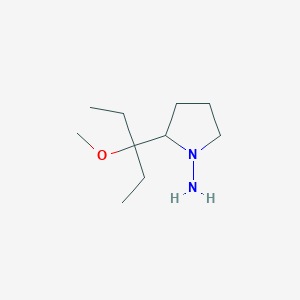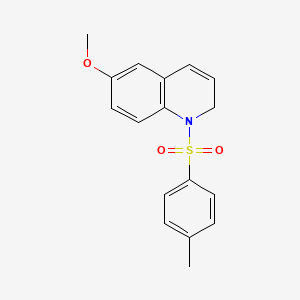![molecular formula C10H9N7O3 B14003086 2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one CAS No. 7084-55-1](/img/structure/B14003086.png)
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 2 and 6, a hydrazinylidene group at position 5, and a nitrophenyl group attached to the hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one typically involves the reaction of 2,6-diaminopyrimidine with 4-nitrophenylhydrazine under specific conditions. One common method includes:
Starting Materials: 2,6-diaminopyrimidine and 4-nitrophenylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Applications De Recherche Scientifique
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biological Research: Its derivatives are explored for antimicrobial and anticancer activities.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,6-diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate metabolic pathway, leading to the suppression of DNA synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyrimidine: Lacks the hydrazinylidene and nitrophenyl groups, making it less versatile in terms of chemical reactivity.
5-Aminopyrimidine: Contains only one amino group, resulting in different chemical properties and applications.
4-Nitrophenylhydrazine: While it shares the nitrophenyl group, it lacks the pyrimidine scaffold, leading to different biological activities.
Uniqueness
Its ability to inhibit dihydrofolate reductase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Propriétés
Numéro CAS |
7084-55-1 |
|---|---|
Formule moléculaire |
C10H9N7O3 |
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
2,4-diamino-5-[(4-nitrophenyl)diazenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N7O3/c11-8-7(9(18)14-10(12)13-8)16-15-5-1-3-6(4-2-5)17(19)20/h1-4H,(H5,11,12,13,14,18) |
Clé InChI |
UBAXIMPEJXLBTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)


![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)

![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)
